Isothioate
Description
Historical Trajectory of Isothioate in Agrochemical Research
This compound, chemically identified as S-[2-(isopropylthio)ethyl] O,O-dimethyl phosphorodithioate (B1214789), belongs to the large family of organophosphate insecticides that saw extensive research and development in the mid-20th century. The trajectory of this compound is embedded within the broader push for alternatives to the highly persistent organochlorine pesticides. Organothiophosphates, a subclass of organophosphates, were of particular interest due to a generally lower environmental persistence and a different spectrum of activity.
Information in the public domain regarding the specific development and commercialization of this compound, also known by the trade name Hosdon, is limited. This suggests it may have been a compound with a niche application, a short market life, or was primarily developed and used in regions with less extensive public documentation. Its chemical structure places it within a group of related systemic insecticides, which are absorbed and translocated within the plant, providing protection against sucking insects.
The table below outlines the key identification and chemical properties of this compound.
| Property | Value |
| Common Name | This compound |
| Trade Name | Hosdon |
| Chemical Class | Organothiophosphate |
| IUPAC Name | S-[2-(isopropylthio)ethyl] O,O-dimethyl phosphorodithioate |
| CAS Registry Number | 36614-38-7 |
| Molecular Formula | C7H17O2PS3 |
| Activity | Insecticide |
Evolution of Research Paradigms for Organophosphorus Compounds
The research and development of organophosphorus compounds, including this compound, has undergone a significant evolution since their initial discovery. Early research, driven by the need for effective and inexpensive crop protection, focused primarily on efficacy against a broad spectrum of pests. This paradigm led to the widespread adoption of organophosphates following World War II.
However, growing awareness of the environmental and human health impacts of these compounds prompted a shift in research focus. Key milestones in this evolution include:
Mid-20th Century: The primary focus was on the synthesis and screening of novel organophosphorus molecules for insecticidal activity. The mechanism of action, primarily the inhibition of the enzyme acetylcholinesterase, was a key area of study.
Late 20th Century: Research began to increasingly incorporate environmental fate and toxicology. Studies on the persistence, degradation pathways, and non-target toxicity of organophosphates became more prevalent. This period saw the rise of regulatory science and the establishment of agencies like the U.S. Environmental Protection Agency (EPA), which mandated more comprehensive safety evaluations.
21st Century: The research paradigm has largely shifted away from the development of broad-spectrum organophosphates towards more targeted and environmentally benign pest control solutions. This includes the development of insecticides with novel modes of action, biological pesticides, and integrated pest management (IPM) strategies. The focus is now on minimizing off-target effects and managing the development of insecticide resistance.
The following table summarizes the key shifts in research paradigms for organophosphorus compounds.
| Era | Primary Research Focus | Key Drivers |
| Mid-20th Century | Efficacy and broad-spectrum activity | Need for effective and affordable pesticides to replace organochlorines. |
| Late 20th Century | Environmental fate, toxicology, and mode of action | Growing environmental concerns and regulatory oversight. |
| 21st Century | Development of safer alternatives, resistance management, and IPM | Demand for sustainable agriculture and reduced chemical inputs. orst.edu |
Contemporary Academic Relevance of Studying Obsolete Agrochemicals
The study of obsolete agrochemicals like this compound holds significant contemporary academic relevance for several reasons. While these compounds are no longer in widespread use, their legacy provides valuable data and lessons for modern agrochemical research and environmental science.
Understanding Environmental Persistence and Degradation: Analyzing the environmental fate of older pesticides helps in building predictive models for the behavior of new chemicals. The degradation pathways of compounds like this compound can inform the design of more biodegradable future pesticides. fao.org The breakdown of pesticides in the environment is influenced by factors such as sunlight (photolysis), water (hydrolysis), and microbial activity. orst.edu
Historical Exposure and Long-Term Impacts: Research into the historical use of obsolete pesticides is crucial for understanding potential long-term environmental contamination and human health effects. This includes the study of pesticide residues in soil and water, and their potential for bioaccumulation in ecosystems.
Informing Regulatory Science: The history of organophosphate regulation, including the eventual restriction or banning of many compounds, provides important case studies for the development of modern regulatory frameworks. Understanding why a pesticide became obsolete can help in the prospective assessment of new active ingredients.
Baseline for Resistance Studies: Studying the mechanisms of insect resistance to older classes of insecticides can provide insights into the evolution of resistance and inform strategies for managing resistance to current and future products.
The academic study of compounds like this compound, therefore, is not merely a historical exercise but an active area of research that contributes to the development of safer and more sustainable agricultural practices.
Structure
3D Structure
Properties
CAS No. |
36614-38-7 |
|---|---|
Molecular Formula |
C7H17O2PS3 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
dimethoxy-(2-propan-2-ylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS3/c1-7(2)12-5-6-13-10(11,8-3)9-4/h7H,5-6H2,1-4H3 |
InChI Key |
SPCNPOWOBZQWJK-UHFFFAOYSA-N |
SMILES |
CC(C)SCCSP(=S)(OC)OC |
Canonical SMILES |
CC(C)SCCSP(=S)(OC)OC |
Appearance |
Solid powder |
Other CAS No. |
36614-38-7 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isothioate; Z-7272 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isothioate
Established Synthetic Pathways for Isothioate and its Analogues
This compound belongs to the class of phosphorodithioates, characterized by a central phosphorus atom double-bonded to one sulfur atom and single-bonded to two oxygen atoms and one sulfur atom. The general synthetic approach for such compounds often involves the reaction of a dithiophosphoric acid derivative with an appropriate alkylating agent.
A pertinent example from the literature for a structural analogue is the synthesis of Disulfoton (O,O′-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorodithioate). Disulfoton is synthesized via the sulfide (B99878) formation of 2-ethylthioethanol with O,O-diethyl hydrogen phosphorodithioate (B1214789), followed by a reaction with beta-chloroethyl thioethyl ether. whiterose.ac.uk This pathway illustrates a common strategy where a phosphorodithioate moiety is coupled with a sulfur-containing alkyl chain.
Similarly, the preparation of other phosphorodithioates, such as ethoprophos, involves the reaction of O,O-diethyldithiophosphoric acid with an alkyl bromide, followed by a translocation reaction with sodium sulfhydrate and subsequent alkylation. google.com These examples suggest that the synthesis of this compound would likely involve:
Formation of the O,O-dimethyl phosphorodithioate core: This typically starts from phosphorus pentasulfide or a related phosphorus-sulfur precursor, reacting with methanol (B129727) to form O,O-dimethyl dithiophosphoric acid.
Coupling with the sulfur-containing alkyl chain: The resulting dithiophosphoric acid derivative would then react with a precursor containing the 2-(propan-2-ylsulfanyl)ethyl moiety, likely through an alkylation or similar coupling reaction to form the S-alkyl linkage. This could involve an alkyl halide or a similar electrophilic species.
While the precise reaction conditions and specific intermediates for this compound are not explicitly detailed, the underlying principles of forming the P-S and P-O bonds, and attaching the isopropylthioethyl chain, would align with established methods for organophosphorodithioate synthesis.
Advancements in Synthetic Approaches and Process Optimization
Advancements in chemical synthesis aim to improve efficiency, reduce environmental impact, and enhance product purity. For organophosphorus compounds, these advancements often focus on:
Increased Yields and Selectivity: Developing catalysts or reaction conditions that favor the desired product and minimize side reactions.
Greener Chemistry: Employing solvent-free or catalyst-free conditions, using more environmentally benign reagents, and reducing waste generation.
Process Intensification: Optimizing parameters such as temperature, pressure, and mixing to achieve higher reaction rates and better mass transfer.
Although specific advancements for this compound synthesis are not detailed, related chemical syntheses demonstrate these trends. For instance, the preparation of sodium cocoyl isethionate and sodium lauroyl methyl isethionate, while structurally different, showcases process optimization through single-step esterification, the absence of solvents and catalysts, and the use of deep eutectic solvents to enhance reaction efficiency and yield. whiterose.ac.ukgoogle.comdissertationtopic.netpatsnap.com These principles of process optimization are broadly applicable across fine chemical synthesis, including organophosphorus compounds, to achieve more sustainable and economically viable production.
Derivatization Chemistry and Molecular Modifications for Research Purposes
Derivatization in chemistry involves chemically modifying a compound to alter its properties, often to facilitate analysis or study its behavior. In analytical chemistry, derivatization is a widely used sample pretreatment technique to improve the detectability, modify chromatographic properties, or stabilize sensitive compounds prior to analysis. googleapis.com For compounds like this compound, derivatization could be employed for:
Enhanced Detection: Introducing chromophores or fluorophores to enable detection by UV-Vis or fluorescence spectroscopy, or adding groups that improve ionization efficiency for mass spectrometry.
Improved Chromatographic Separation: Modifying polarity or volatility to achieve better separation in gas chromatography (GC) or high-performance liquid chromatography (HPLC) from complex matrices.
Stabilization: Converting unstable functional groups into more stable derivatives to prevent degradation during sample preparation or analysis.
For example, "ethyl this compound" has been used as a component in derivatization mixtures for the detection of gamma-aminobutyric acid (GABA) in biological samples via HPLC, illustrating the utility of related this compound structures as derivatizing reagents. cymitquimica.com
Beyond analytical purposes, molecular modifications of this compound or its analogues for research purposes can involve synthesizing derivatives to:
Investigate Structure-Activity Relationships (SAR): Modifying specific parts of the this compound molecule to understand how structural changes impact its biological activity or mechanism of action. This is a common approach in agrochemical and pharmaceutical research to develop new compounds with improved efficacy or reduced undesirable properties.
Study Environmental Fate and Metabolism: Creating labeled or slightly modified versions of this compound to track its degradation pathways and transformation products in various environmental matrices or biological systems. Studies on the uptake and metabolism of this compound by aquatic organisms, for instance, indicate research into its chemical transformations in biological contexts. jst.go.jp Organophosphorus pesticides are known to undergo environmental degradation through hydrolysis, photolysis, and redox reactions, forming transformation products that may have different physicochemical properties and toxicities. mdpi.com
These derivatization and modification strategies are crucial tools in chemical research, allowing for a deeper understanding of this compound's properties, behavior, and potential for future development.
Biochemical Mechanisms of Action
Molecular Interactions and Receptor Binding Dynamics of Isothioate
As an organophosphate (OP) insecticide, this compound acts as an irreversible inhibitor of acetylcholinesterase (AChE). The inhibitory action of organophosphates occurs through the phosphorylation of a specific serine residue located within the enzyme's esteratic site mdpi.comwikipedia.org. This covalent modification leads to a stable complex, effectively blocking the active site and preventing the enzyme from performing its catalytic function mdpi.com.
The active site of AChE is characterized by two critical subsites: the anionic subsite and the esteratic subsite mdpi.com. The anionic subsite is responsible for binding the positively charged quaternary amine of the natural substrate, acetylcholine (B1216132) (ACh), and involves aromatic residues such as Tryptophan 84 (Trp-84) rcsb.orgnih.gov. The esteratic subsite houses a catalytic triad, typically composed of Serine 203, Histidine 447, and Glutamate 334 in human AChE, which is essential for the hydrolysis of acetylcholine rcsb.org. While the general molecular mechanism of organophosphate binding to AChE is well-established, detailed molecular docking studies or specific residue-level binding dynamics uniquely characterizing this compound's interaction with AChE are not extensively documented in the available literature. However, its classification as an organophosphate implies a similar mode of irreversible covalent binding to the catalytic serine residue.
Enzymatic Inhibition Studies: Acetylcholinesterase as a Primary Target
This compound functions as an acetylcholinesterase inhibitor frontiersin.org. The inhibition of AChE by organophosphates, including this compound, is characterized by the irreversible phosphorylation of the enzyme mdpi.comwikipedia.org. This process prevents AChE from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft.
Enzymatic inhibition studies typically quantify the potency of an inhibitor through parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to inhibit 50% of the enzyme's activity researchgate.net. While the principle of AChE inhibition by this compound is clear, specific IC50 values or detailed kinetic parameters (e.g., Michaelis-Menten constant (Km), maximum velocity (Vmax), or inhibition constant (Ki)) directly attributable to this compound's interaction with AChE were not found in the provided search results. However, the mechanism is consistent with other organophosphates that form a stable, phosphorylated enzyme complex, rendering the enzyme inactive.
Downstream Biochemical Cascade Perturbations
The primary biochemical perturbation caused by this compound's inhibition of acetylcholinesterase is the excessive accumulation of acetylcholine (ACh) in the synaptic cleft uonbi.ac.kemdpi.comgoogleapis.com. Under normal physiological conditions, AChE rapidly hydrolyzes ACh, terminating its signal. When AChE is inhibited, ACh continuously stimulates cholinergic receptors, including both nicotinic and muscarinic receptors, leading to sustained overstimulation uonbi.ac.kemdpi.com.
This overstimulation triggers a cascade of biochemical and physiological events:
Muscarinic Receptor Overstimulation : Leads to symptoms such as bradycardia (slowed heart rate), bronchoconstriction (narrowing of airways), and excessive glandular secretions, including salivation, lacrimation (tearing), urination, defecation, and gastrointestinal upset uonbi.ac.ke.
Nicotinic Receptor Overstimulation : Primarily affects neuromuscular junctions, resulting in symptoms like muscle fasciculations (involuntary muscle twitching) and generalized muscle weakness uonbi.ac.ke.
Collectively, these effects manifest as a "cholinergic crisis" uonbi.ac.ke. In severe cases, the sustained overstimulation of cholinergic pathways can lead to profound neurological disorders, including seizures, and can critically impair respiratory function, leading to respiratory distress, paralysis of respiratory muscles, and potentially death due to suffocation uonbi.ac.kemdpi.comnih.gov.
Comparative Biochemical Action Across Diverse Organismal Systems
This compound is recognized as an insecticide, indicating its primary target organisms are insects frontiersin.org. The insecticidal action of organophosphates, including this compound, stems from their ability to block the active sites of acetylcholinesterase in insects nih.gov. The cholinergic system in insects, similar to mammals, plays a vital role in nerve impulse transmission, though it is predominantly located within the central nervous system of insects nih.gov.
Environmental Fate and Degradation Pathways of Isothioate
Abiotic Transformation Processes: Hydrolysis, Photolysis, and Redox Reactions
Biotic Degradation Mechanisms: Microbial and Enzymatic Decomposition
Biotic degradation, primarily through microbial and enzymatic decomposition, is a significant pathway for the breakdown of Isothioate and other organophosphorus pesticides in the environment nih.govmdpi.comgoogle.commdpi.com. Microbial degradation rates can be considerably faster than chemical hydrolysis, sometimes by an order of magnitude nih.gov. In flooded soil conditions, anaerobic microorganisms contribute to the degradation of insecticides carnegiescience.edu. While the importance of microbial activity in this compound's degradation is acknowledged, specific bacterial or fungal strains identified for their ability to decompose this compound are not detailed in the current literature.
Identification and Characterization of Environmental Transformation Products
The environmental transformation of organophosphorus pesticides often leads to the formation of various metabolites. While studies on organophosphorus pesticides generally indicate the presence of environmental transformation products, and some of these products may exhibit similar or even higher toxicity risks than their parent compounds, specific identified and characterized transformation products unique to this compound are not explicitly detailed in the provided research findings cnrs.frgoogle.combiodiversitylibrary.orgmdpi.com.
This compound Dynamics in Soil and Aquatic Compartments
This compound exhibits a moderate level of persistence in soil, with an approximate persistence of 26 weeks under normal conditions of use slu.se. The degradation processes in soil encompass both biological (biodegradation) and physicochemical (hydrolysis, photolysis) mechanisms mdpi.comnih.gov.
In aquatic environments, the dynamics of this compound involve uptake and metabolism by various aquatic organisms. Studies have indicated that the uptake of this compound by organisms such as guppy (Lebistes reticulatus Peters), red snail (Indoplanorbis exustus Deshays), mosquito larvae (Culex pipiens pallens molestus Foriskal), and Daphnia pulex deGeer was observed to be fairly low frontiersin.org. Furthermore, these aquatic organisms were found to metabolize this compound rapidly frontiersin.org. The degradation of organophosphates and carbamates in paddy water is expected to be rapid, particularly at high pH levels, due to increased hydrolysis gjesm.net.
Environmental Properties of this compound
| Property | Value | Notes | Source |
| Water Solubility | 97.0 mg/L at 20 °C | Moderate solubility | europa.eu |
| Vapour Pressure | 293 mPa at 20 °C | Highly volatile; drift concern | europa.eu |
| Soil Persistence | Approximately 26 weeks | Under normal conditions of use | slu.se |
| Aquatic Uptake | Fairly low by various aquatic organisms | Metabolized rapidly by these organisms | frontiersin.org |
Soil-Plant-Microbe Interactions Influencing this compound Persistence
This compound is known to exhibit systemic action, meaning it can be absorbed by plants and translocated within their tissues europa.eu. The uptake of pesticides by plants can occur through root absorption from the soil, facilitating systemic distribution throughout the plant. While this compound's uptake by aquatic organisms was noted as low, its systemic nature in plants suggests potential interaction within the soil-plant system europa.eufrontiersin.org.
Pest Resistance Evolution and Underlying Mechanisms
Observed Cases of Resistance Development in Target Pest Populations
Specific, documented cases of resistance development in target pest populations solely attributed to Isothioate were not found in the provided search results. However, insecticide resistance is a widespread issue, with over 550 arthropod species having developed resistance to at least one pesticide iloencyclopaedia.orgpesticideresistance.org. The development of resistance to older pesticides, such as organophosphates, carbamates, and pyrethroids, is a well-known phenomenon hracglobal.com. The Arthropod Pesticide Resistance Database (APRD) serves as a public resource for reporting such cases, documenting resistance from 1914 to the present researchgate.netgoogleapis.com.
Molecular and Biochemical Resistance Mechanisms
Insecticide resistance is primarily mediated by enhanced enzymatic detoxification and alterations of the insecticide target sites, leading to insensitivity google.com.
Metabolic resistance is a primary mode of insecticide detoxification and involves an array of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), esterases (e.g., α- and β-esterases), and glutathione (B108866) S-transferases (GSTs) google.comeppo.intresearchgate.netsyngenta.caiastate.edu. These enzymes metabolize insecticides into less toxic or non-toxic compounds, thereby reducing their efficacy eppo.intsyngenta.ca.
Cytochrome P450 Monooxygenases (P450s) : P450s are a major factor in increased insecticide resistance, capable of catalyzing the metabolism of insecticides and other xenobiotic substances google.comresearchgate.net. Studies on Culex pipiens populations, for instance, showed significantly higher P450 activity in resistant strains compared to susceptible ones, with activity increasing further after blood meals google.com. Overexpression of P450 genes has been strongly correlated with increased insecticide resistance across various insect species, including medically and agriculturally important pests eppo.intgoogle.com.
Esterases : Esterases, particularly α- and β-esterases, are a group of hydrolases that can hydrolyze the ester bonds present in organophosphorus insecticides, producing an acid and an alcohol as metabolites syngenta.ca. Increased esterase activity has been linked to resistance development in insects, such as Aedes aegypti exposed to temephos (B1682015) syngenta.ca.
Glutathione S-transferases (GSTs) : GSTs catalyze conjugation reactions where electrophilic compounds are conjugated with the thiol group of reduced glutathione, making the compounds amenable to excretion syngenta.ca. Like P450s and esterases, overexpression of GST genes is involved in insecticide resistance through increased metabolism of insecticides eppo.int.
The overexpression of these detoxification genes has been observed in resistant strains of both medical and agricultural pests, demonstrating their crucial role in metabolic resistance eppo.int.
Resistance can also arise from alterations or mutations in the molecular target site where the insecticide acts, leading to target site insensitivity cabidigitallibrary.orggoogle.comiastate.edumdpi.com. For organophosphate insecticides like this compound, the primary target is acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission nih.gov. Mutations in the AChE enzyme can reduce its sensitivity to organophosphates, preventing the insecticide from binding effectively and inhibiting its function openagrar.deresearchgate.net. This means the "key" (insecticide) no longer fits the "lock" (target site), allowing the enzyme to continue its normal function and the pest to survive iastate.edu.
Pests can develop behavioral and physiological adaptations to cope with insecticide exposure, although specific examples for this compound are not detailed in the provided information. Behavioral adaptations involve changes in an organism's actions or responses to environmental stimuli that increase survival chances googleapis.comgoogle.com. For instance, pests might avoid treated areas or alter their feeding patterns. Physiological adaptations, distinct from metabolic detoxification, refer to internal adjustments at cellular, physiological, metabolic, or biochemical levels to maintain homeostasis under stress googleapis.comgoogle.com. These can include changes in cuticle penetration rates, reducing the amount of insecticide that reaches the target site syngenta.ca.
Genetic Basis of this compound Resistance and Gene Expression Studies
The genetic basis of insecticide resistance often involves specific genes that confer resistance. These genes can be overexpressed (gene amplification or increased transcription) or undergo mutations that alter the target site or enhance detoxification processes researchgate.netiastate.edugoogle.com. Gene expression studies, often using techniques like RNA sequencing (RNA-Seq), help identify patterns of gene upregulation or downregulation associated with resistance google.comgoogleapis.com. For example, studies on Aedes aegypti resistance to malathion (B1675926) (an organophosphate) and pyrethroids revealed that cytochrome P450s were the most frequently overexpressed detoxification genes google.com. The overexpression of detoxifying genes is strongly associated with increased insecticide resistance across various species and insecticide types eppo.int.
Advanced Analytical Methodologies for Isothioate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Isothioate from complex sample matrices, enabling its subsequent quantification and identification. These techniques leverage differential affinities of compounds for stationary and mobile phases, providing high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of this compound, particularly in pesticide residue screening. This method is well-suited for volatile and semi-volatile organic compounds, which include many pesticides like this compound amazonaws.com. GC-MS involves the separation of the analyte by gas chromatography, followed by its identification and quantification using mass spectrometry. The Environment Agency, for instance, utilizes GC-MS for screening water samples for a broad spectrum of chemical compounds, including pesticides, against a continually updated library of compounds with pre-determined unique signatures amazonaws.comamazonaws.com.
Recent research has demonstrated the application of GC-MS, specifically Gas Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (GC–Q-TOF/MS), for rapid screening of multiple pesticide residues, including this compound, in complex matrices such as Lycii Fructus (goji berry) and its raw juice samples oup.com. This high-resolution mass spectrometry approach allows for precise determination of exact masses of primary ion fragments, major secondary fragments, retention times, and mass spectral parameters, facilitating both qualitative and quantitative analyses oup.com. Data acquisition in GC-MS is performed in Electron Ionization (EI) full-scan mode to obtain compound fragmentation patterns and isotopic cluster information, which are vital for identification oup.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique frequently used for the analysis of this compound and other pesticides. Unlike GC-MS, LC-MS/MS is suitable for a wider range of organic compounds, including those that are non-volatile or thermally labile amazonaws.com. It employs a liquid mobile phase for separation, making it highly versatile for diverse sample types. LC-MS/MS has been used for screening pesticide residues in various matrices, including water samples, where it complements GC-MS by detecting different types of chemicals amazonaws.comamazonaws.com. For example, this compound has been listed as a compound detectable by LC-MS/MS in routine pesticide residue testing by certified laboratories aditicert.net. Both GC-MS and LC-MS/MS separate chemicals chromatographically before further examination and identification by a mass spectrometer, with LC-MS using a mixture of water and solvents as its mobile phase amazonaws.comamazonaws.com.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., ELSD)
High-Performance Liquid Chromatography (HPLC) serves as a robust technique for the separation and quantification of various compounds, including pesticides like this compound. While specific detailed applications of HPLC for this compound with advanced detection such as Evaporative Light Scattering Detection (ELSD) are often found in patent literature or general analytical methods for agrochemicals, the principle remains relevant. ELSD is a universal detector that can detect any analyte less volatile than the mobile phase, making it suitable for compounds lacking chromophores, which might be the case for certain this compound metabolites or formulations googleapis.comgoogle.comepo.orggoogleapis.comgoogle.comgoogle.com.pg. HPLC, often coupled with various detectors, is a standard method for analyzing technical and formulated pesticides, as documented in various analytical procedures epa.gov.
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification
Spectroscopic and spectrometric methods play a critical role in confirming the identity and determining the structure of this compound, as well as its quantification. While mass spectrometry (as part of GC-MS and LC-MS/MS) provides crucial information on molecular weight and fragmentation patterns for identification and structural insights, other spectroscopic techniques are also generally employed for comprehensive structural elucidation.
Mass spectrometry, in particular, offers high mass accuracy, fast scanning speed, selectivity, and resolution, which are essential for analyzing complex pesticide residues oup.com. The fragmentation patterns obtained from mass spectrometry can be used to deduce structural features of this compound and its transformation products oup.com. Although not explicitly detailed for this compound in the provided search results, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR) and Infrared (IR) spectroscopy are standard tools in chemical analysis for confirming molecular structure and functional groups. These methods provide complementary information to mass spectrometry, offering a complete picture of the compound's architecture googleapis.comgoogle.comepo.orggoogle.com.
Development of Novel High-Throughput Screening and Detection Assays
The demand for rapid and efficient detection of pesticide residues, including this compound, has driven the development of novel high-throughput screening (HTS) and detection assays. These assays are crucial in agrochemical research for identifying and quantifying active ingredients and their metabolites in various samples. High-throughput screening in agrochemical research aims to streamline the process of discovering and developing new active ingredients epo.orggoogle.comgoogleapis.com.
A significant advancement in this area involves integrating automated sample cleanup platforms with advanced analytical instruments. For instance, a method utilizing micro solid-phase extraction (μ-SPE) as a sample cleanup column, combined with automated sample cleanup platforms and GC–Q-TOF/MS, has been established for rapid screening of hundreds of pesticide residues, including this compound oup.com. This integrated approach significantly reduces manual involvement, saves time, and improves inspection efficiency, offering a convenient high-throughput screening method for pesticide residues in complex matrices oup.com.
Method Validation and Quality Assurance in Environmental and Biological Matrices
Method validation and quality assurance are paramount to ensuring the reliability and accuracy of analytical results for this compound in environmental and biological matrices. This involves a rigorous evaluation of method performance parameters.
Key validation parameters typically include linearity, Limit of Quantification (LOQ), recovery rates, and Relative Standard Deviations (RSDs) oup.com. For example, in studies involving the detection of this compound and other pesticides in Lycii Fructus, method validation was conducted to compare different sample preparation techniques, evaluating these performance parameters oup.com. Strong linearity (R² > 0.99) over specified concentration ranges, LOQs below certain thresholds (e.g., 20 µg/kg for most pesticides), and recovery rates between 70% and 120% with RSDs ≤ 20% are commonly targeted to ensure accurate quantification and reliable detection oup.com.
Quality assurance also involves the use of matrix-matched calibration curves for quantification and the collection of Quality Control (QC) samples to ensure uniform experimental conditions and data integrity oup.com. The Environment Agency's use of continually updated libraries with pre-determined unique signatures and assessed Limits of Detection (LODs) for target screening further exemplifies quality assurance in environmental monitoring amazonaws.com. These comprehensive validation and quality assurance measures are essential for accurately assessing the presence and concentration of this compound, thereby supporting effective management and usage strategies and mitigating potential risks in environmental and biological systems mdpi.comresearchgate.netdtic.mil.
Ecological Dynamics and Environmental Distribution
Environmental Distribution Patterns in Terrestrial Ecosystems
The distribution of isothiocyanates in terrestrial ecosystems is primarily governed by their application method (e.g., incorporation of Brassicaceae plant matter for biofumigation), soil properties, and their inherent chemical stability. researchgate.net Following their release into the soil, the concentration and persistence of ITCs are influenced by a combination of biological and chemical degradation processes. The stability of ITCs in soil is a critical factor determining their efficacy against target pathogens and their potential non-target effects.
Research indicates that the degradation of ITCs in soil is significantly influenced by factors such as temperature, soil moisture, and the presence of organic amendments. researchgate.net Both chemical and biological processes contribute to their breakdown. For instance, the degradation of Methyl isothiocyanate (MITC) is accelerated by increasing temperature and the application of organic amendments like chicken manure. researchgate.net Studies have shown that a significant portion of ITC degradation is microbially mediated. researchgate.net
The half-life of ITCs in soil can vary considerably depending on the specific compound and the soil conditions. For example, some aliphatic ITCs are much more labile than aromatic ones. researchgate.net Encapsulation techniques are being explored to create a more stable and even distribution of ITCs like Allyl isothiocyanate (AITC) in the soil, which can improve their efficacy and persistence for controlling soil-borne pathogens. nih.gov
| Isothiocyanate Compound | Condition | Finding | Source |
|---|---|---|---|
| Methyl isothiocyanate (MITC) | Effect of temperature and organic amendment | Degradation is significantly accelerated by both increasing temperature and amendment rate. | researchgate.net |
| Methyl isothiocyanate (MITC) | Sterile vs. non-sterile soil | Degradation is, on average, two times greater in non-sterile soil, indicating microbial involvement. | researchgate.net |
| Allyl isothiocyanate (AITC) | Encapsulated in modified diatomite granules | Degradation half-life was 1.94 times longer than the emulsifiable concentrate in water. | nih.gov |
| Various ITCs | Aqueous solutions (nutrient broth) | Concentrations reduced from 1.0 mM to 0.2-0.4 mM within 8 hours, indicating instability. | foodandnutritionjournal.org |
Aquatic Transport and Distribution Dynamics
While many isothiocyanates are known for their volatility and reactivity in soil, there is potential for their transport into aquatic systems through leaching and runoff. researchgate.net Isothiocyanates are partially soluble in water, which influences their mobility in the soil profile. mdpi.comnih.gov Studies investigating the leaching of ITCs have shown that they can move through the soil and potentially reach drainage water, especially after heavy rainfall or irrigation events following biofumigation. researchgate.net
One study monitored the leachate from large, intact soil monoliths after the application of rape plant material. The results showed that various isothiocyanates, including 3-butenyl, 4-pentenyl, and 2-phenethyl isothiocyanate, were detected in the leachate. researchgate.net The concentrations found were in a range that could be of concern for sensitive aquatic organisms. researchgate.net
The stability of isothiocyanates in aqueous media is a key factor in their environmental fate in aquatic ecosystems. They are known to be reactive and unstable compounds. researchgate.net The degradation of ITCs in water can be influenced by pH and temperature, with hydrolysis leading to the formation of other compounds. researchgate.netrsc.org For example, Allyl isothiocyanate can react with water to form allylamine, which can then react further. researchgate.net This chemical instability suggests that while ITCs can be transported to aquatic environments, their persistence may be limited.
| Isothiocyanate Compound | Study Focus | Key Finding | Source |
|---|---|---|---|
| 3-butenyl, 4-pentenyl, 2-phenethyl isothiocyanate | Leaching through intact soil monoliths | All three compounds were detected in the leachate after simulated heavy rainfall. | researchgate.net |
| Total isothiocyanates | Leachate concentration | Concentrations in the leachate were in the same order of magnitude as the LD50 for sensitive aquatic organisms. | researchgate.net |
| Methyl isothiocyanate (MITC) | Mobility in undisturbed soil columns | The study evaluated the potential for leaching of this active metabolite of metam-sodium. | researchgate.net |
| Allyl isothiocyanate (AITC) | Stability in aqueous media | AITC is easily decomposed in aqueous media. | srce.hr |
Influence on Non-Target Microorganisms and Biogeochemical Cycles in Soil
Isothiocyanates, particularly when used in biofumigation, can have a significant impact on non-target soil microorganisms, which play a crucial role in soil health and biogeochemical cycling. nih.gov The effects of ITCs on microbial communities can be complex and vary depending on the specific isothiocyanate, its concentration, and the composition of the native microbial community.
Research has shown that different ITCs can have differential impacts on soil fungal and bacterial populations. For example, a study found that Allyl ITC caused a dramatic decrease in fungal populations, while Butyl ITC had a greater impact on bacterial populations. researchgate.net Some studies have observed that soil fungal communities appear to be more sensitive to certain aliphatic ITCs (like allyl and butyl) than to aromatic ones (like benzyl and phenyl). researchgate.net
| Isothiocyanate Compound | Effect on Microbial Community | Research Finding | Source |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | Fungal and bacterial diversity | Reduced the diversity of soil bacteria and stimulated the diversity of the soil fungal community. | nih.gov |
| Allyl ITC | Fungal populations | Caused a dramatic decrease (~85% reduction) in fungal populations. | researchgate.net |
| Butyl ITC | Bacterial populations | Led to a decrease in bacterial populations. | researchgate.net |
| Benzyl and Phenyl ITC | Fungal populations | Soil fungal communities seemed to be less sensitive to these aromatic ITCs compared to aliphatic ones. | researchgate.net |
Computational and Theoretical Molecular Studies
Molecular Modeling of Isothioate and its Metabolites
Molecular modeling plays a crucial role in characterizing the structural and electronic properties of this compound and predicting the behavior of its metabolites. Computational approaches are employed to predict sites of metabolism (SOMs) and elucidate the chemical structures of potential metabolites. nih.gov This involves the use of various computational tools and methodologies.
For organophosphorus pesticides (OPs), including this compound, molecular descriptors are calculated to represent their structural information numerically. For instance, 1444 descriptors, encompassing electronic, structural, physicochemical, and topological parameters, have been computed for OPs using software like PaDEL-Descriptor 2.2.1. nih.gov These descriptors serve as the foundation for further computational analyses, such as quantitative structure-activity relationships (QSAR).
The prediction of environmental transformation products of OPs can be achieved using systems like the EAWAG-BBD pathway prediction system, which identifies functional groups and predicts transformation products based on biotransformation rules. nih.govpic.int Additionally, software such as ADMETlab 3.0 is utilized to predict toxicity indicators for both the parent OPs and their predicted transformation products. nih.govpic.int This computational approach allows for a comprehensive understanding of the metabolic pathways and the nature of the resulting metabolites, which may sometimes exhibit different or even greater toxicity risks than the parent compounds. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Analyses
Quantitative Structure-Activity Relationships (QSAR) and cheminformatics analyses are fundamental computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. This approach is vital for predicting the behavior of chemicals, especially when experimental data is limited due to factors such as high toxicity or cost. nist.gov
For this compound, QSAR modeling has been applied in the context of acute toxicity prediction. Descriptors, often computed using software like DRAGON, are optimized through methods such as partial least squares modeling to develop robust QSAR models. These descriptors can help explain how specific molecular structures influence chemical toxicity.
Cheminformatics analyses, particularly those involving machine learning algorithms, have been extensively applied to organophosphorus pesticides (OPs), including this compound, to classify and predict their properties. Multi-class, multi-category models have been constructed using algorithms such as Random Forest (RF), XGBoost, CNB, GBM, KNN, LR, ANN, and SVM to predict restriction levels of OPs. nih.govpic.int The performance of these models is evaluated using metrics like accuracy, precision, recall, and F1 score. nih.gov
A key aspect of these analyses is the use of molecular descriptors to characterize structural variations among different OPs. For example, the AATSC7i descriptor, related to molecular ionization potential and positively correlated with the chlorination level of OPs, has been identified as a significant characteristic descriptor in predicting health risks. nih.gov
Table 1: Example of Molecular Descriptors and Their Role in QSAR Analysis for OPs
| Descriptor Type | Example Descriptor | Role in QSAR | Source |
| Electronic | AATSC7i | Correlated with molecular ionization potential, positively linked to chlorination level and health risk. | nih.gov |
| Structural | (Various) | Characterize molecular shape, branching, and atom connectivity. | nih.gov |
| Physicochemical | (Various) | Describe properties like lipophilicity (logP), solubility, and electronic effects. | nih.gov |
| Topological | (Various) | Represent molecular connectivity and arrangement of atoms. | nih.gov |
Beyond toxicity, QSAR models (sometimes referred to as QSPR for property prediction) can also estimate other properties, such as the vapor pressure of pesticides. nist.gov Understanding these structural similarities through cheminformatics allows for the rational design of new, potentially safer and more effective pesticides. nist.gov
Molecular Dynamics Simulations of this compound-Biomacromolecule Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions at an atomic level. While specific MD simulation data for this compound-biomacromolecule interactions were not found in the provided search results, the principles and applications of MD simulations are broadly applicable to understanding how compounds like this compound, an organophosphate insecticide, might interact with biological targets.
MD simulations can provide detailed information on protein and enzyme behavior, including protein-ligand interactions, conformational dynamics, and enzyme catalysis. These simulations are essential for predicting xenobiotic metabolism and drug-drug interactions. Key benefits include:
Understanding protein-ligand interactions: MD simulations can elucidate the binding of ligands (like this compound or its metabolites) to proteins, offering insights into the thermodynamics and kinetics of binding.
Investigating protein conformational dynamics: They can reveal conformational changes in proteins, which are crucial for understanding protein function and regulation.
Studying enzyme catalysis: MD simulations can analyze the dynamics of enzyme-substrate interactions, providing insights into catalytic mechanisms. Given that this compound is an organophosphate insecticide, its primary mode of action often involves inhibiting enzymes like acetylcholinesterase, making MD simulations highly relevant for studying these interactions. herts.ac.uk
Computational methods like molecular docking, often coupled with MD simulations, are used to determine enzyme molecular structures and characterize interactions between substrates or inhibitors and enzyme binding sites. These simulations can also account for the role of water molecules in ligand binding, which can significantly influence binding affinity. Furthermore, MD simulations are employed in in silico enzyme design, for structural refinement and predicting high-fidelity experimental binding poses.
In Silico Prediction of Environmental Fate and Degradation Pathways
In silico prediction of environmental fate and degradation pathways is crucial for evaluating the environmental impact and persistence of chemical compounds like this compound. These computational methods aim to foresee how a substance will behave and transform once released into the environment.
Organophosphorus pesticides (OPs), including this compound, are known to undergo degradation in natural environments through processes such as hydrolysis, photodegradation, and bacterial degradation. nih.gov Computational frameworks, such as the Biochemical Network Integrated Computational Explorer (BNICE), are used to predict biodegradation pathways of xenobiotics. BNICE can reproduce experimentally known biodegradation routes and even generate novel, thermodynamically feasible degradation pathways. cymitquimica.com
The EAWAG-BBD pathway prediction system is specifically mentioned for its ability to identify functional groups in OPs and predict their environmental transformation products based on established biotransformation rules. nih.govpic.int This system, combined with tools like ADMETlab 3.0 for predicting toxicity indicators of these transformation products, provides a comprehensive approach to assessing environmental risks. nih.govpic.int
Another integrated platform, BiodegPred, merges computational methods for predicting biodegradability with those for assessing biological toxicity. This tool, trained on experimental data, can predict the biodegradability and toxicity of chemical compounds using only their chemical structure (e.g., SMILES code) as input. Environmental Fate Models (EFMs) generally integrate pollutant transport, transfer, and degradation processes into mass balance equations across various environmental compartments, providing a quantitative and mechanistic description of a contaminant's behavior and concentration in the environment.
Table 2: Software and Methods for In Silico Environmental Fate and Degradation Prediction
| Software/Method | Primary Function | Application to this compound/OPs | Source |
| EAWAG-BBD | Predicts environmental transformation products based on biotransformation rules. | Identifies functional groups and predicts metabolites of OPs. | nih.govpic.int |
| ADMETlab 3.0 | Predicts toxicity indicators for parent compounds and metabolites. | Used to predict toxicity of this compound and its transformation products. | nih.govpic.int |
| BNICE | Computational framework for predictive biodegradation pathways. | Reproduces and generates novel biodegradation routes for xenobiotics. | cymitquimica.com |
| BiodegPred | Merges biodegradability and toxicity prediction. | Provides informed prognosis of environmental fate and toxicity. | |
| Environmental Fate Models (EFMs) | Integrate transport, transfer, and degradation processes into mass balance equations. | Predicts distribution and behavior of contaminants in environmental compartments. |
Emerging Research Frontiers and Future Perspectives on Isothioate Studies
Integration of Multi-Omics Approaches in Isothioate Research
Multi-omics research represents a transformative approach in biological sciences, integrating data from various high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics oup.comnih.govgoogle.comgoogle.com. This holistic strategy aims to provide a comprehensive, system-level understanding of biological processes, unravel complex biological networks, identify biomarkers, and elucidate disease mechanisms oup.comgoogle.comgoogle.comnih.govnih.gov.
While this compound has been mentioned in the context of metabolomics, it is primarily as a reagent; for example, ethyl this compound is used for derivatization during sample preparation for high-performance liquid chromatography (HPLC) analysis in studies investigating gut microbiota and anti-stress responses in zebrafish lifesurfing.euresearchgate.netresearchgate.net. However, direct multi-omics investigations specifically focused on understanding the biological effects or interactions of this compound on living organisms are not widely documented in current research.
Nonetheless, the application of multi-omics to study compounds like this compound holds considerable promise. Metabolomics could be employed to identify specific metabolic pathways perturbed by this compound exposure, revealing its impact on cellular metabolism nih.gov. Proteomics could pinpoint affected proteins or enzymes, such as those involved in detoxification pathways or neurological functions, given this compound's classification as an organophosphorus compound ontosight.ainih.gov. Transcriptomics could delineate changes in gene expression profiles in response to the compound, while genomics might uncover genetic factors influencing susceptibility or resistance to its effects in various organisms. Integrating these diverse layers of 'omics data could offer a detailed and comprehensive understanding of how this compound interacts with biological systems, even at low environmental concentrations.
Application of Advanced Biotechnologies in Understanding this compound Interactions
Advanced biotechnologies provide powerful tools for dissecting the molecular and cellular interactions of chemical compounds. These technologies are increasingly being applied across diverse sectors, including agriculture, food production, and environmental sustainability, often with the goal of developing more targeted solutions or gaining deeper insights into biological responses pan-europe.info.
This compound, as an organophosphorus insecticide ontosight.ai, exists within an agricultural landscape that is increasingly influenced by biotechnological advancements. For instance, modern biotechnology is instrumental in the development of genetically modified plants engineered for enhanced pest resistance, thereby shaping the evolution of pest control strategies that have historically relied on chemical pesticides like this compound google.comgoogle.com.pg. Furthermore, the integration of biological control agents into integrated pest management (IPM) practices represents another biotechnological frontier, offering alternatives or complements to synthetic agrochemicals made-in-china.comwho.intepo.org.
While specific research detailing the application of advanced biotechnologies solely to understand this compound's direct molecular interactions (e.g., using advanced imaging techniques to visualize its cellular uptake or CRISPR-Cas9 to study its specific binding targets) is not extensively reported, the broader capabilities of biotechnology are highly relevant. High-throughput screening methods utilizing engineered biological systems could be developed to rapidly assess the impact of this compound on specific cellular pathways or enzyme activities. Proteomics, as an advanced biotechnological tool, can analyze protein modifications like cysteine oxidation, which are relevant for understanding redox stress induced by various compounds, including organophosphates nih.gov. Additionally, the use of related compounds, such as pentomidine this compound in the treatment of leishmaniasis, underscores the potential for biotechnological approaches to elucidate the mechanisms of action of chemically similar agents metu.edu.tr.
Role of Obsolete Agrochemicals in Ecological and Evolutionary Research
"Obsolete pesticides," also referred to as "legacy pesticides," are chemical compounds that are no longer used for their intended purpose due to factors such as regulatory bans, physical deterioration, or a recognized prolonged negative impact on the environment and human health lifesurfing.euwho.intorst.edufao.orgnepjol.infoworldbank.org. These compounds, which include persistent organic pollutants (POPs) and certain organophosphates, can persist in the environment for many decades, accumulating in soil, water bodies, and food webs, thereby posing long-term threats to ecosystems and biodiversity lifesurfing.eupan-europe.infoorst.edunepjol.infoworldbank.orgmta.cafrontiersin.orgmdpi.com.
This compound belongs to the class of organophosphorus compounds ontosight.ai, some of which are categorized within the broader group of obsolete pesticides worldbank.org. While specific ecological and evolutionary research focused solely on this compound as an obsolete agrochemical is not prominently detailed, the general principles applied to other legacy pesticides are highly pertinent. Research in this domain typically investigates:
Environmental Persistence and Transport: Studies aim to understand the degradation pathways of these compounds, their movement through soil and water, and their accumulation in various environmental compartments orst.edumta.camdpi.comresearchgate.net. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical method for detecting pesticide residues in environmental samples mdpi.com.
Bioaccumulation and Biomagnification: This involves examining the uptake and concentration of these chemicals within organisms and their subsequent transfer and amplification up the food chain, which can lead to significant impacts on higher trophic levels orst.edumta.ca.
Ecological Impacts: Research assesses the effects on non-target organisms, including soil invertebrates, aquatic life, and beneficial insect populations, and the resulting alterations in ecosystem structure and function pan-europe.infofrontiersin.org.
Evolutionary Adaptation: Investigations explore how prolonged environmental exposure to these persistent chemicals might drive evolutionary changes in microbial communities or pest populations, potentially leading to the development of resistance or altered ecological interactions.
The continued study of obsolete agrochemicals, including compounds like this compound, is critical for understanding the long-term consequences of past chemical use, informing environmental remediation strategies, and shaping future chemical regulations to prevent similar pollution legacies lifesurfing.euorst.edufao.orgworldbank.orgmta.ca.
Methodological Innovations in this compound Analysis and Environmental Monitoring
Continuous advancements in analytical chemistry and environmental monitoring technologies are significantly enhancing the capability to detect and quantify chemical compounds, including this compound, at increasingly lower concentrations within complex environmental matrices. These innovations are indispensable for accurately assessing environmental contamination and potential human exposure.
A notable methodological innovation applied to this compound analysis involves the integration of automated sample cleanup platforms with highly sensitive detection techniques. For instance, a rapid, efficient, and high-throughput method for screening pesticide residues, including this compound, in Lycii Fructus (goji berry) and its raw juice has been developed. This method utilizes automated micro solid-phase extraction (μ-SPE) coupled with gas chromatography–quadrupole-time-of-flight mass spectrometry (GC–Q-TOF/MS) oup.com. This integrated approach substantially reduces manual labor, saves time, and improves the reproducibility and efficiency of sample cleanup, enabling the detection of this compound as a prohibited pesticide in specific contexts oup.com.
Beyond specific this compound analysis, broader innovations in environmental monitoring that are highly applicable to compounds like this compound include:
Advanced Spectrometry: High-resolution mass spectrometry (HRMS) platforms, such as UHPLC-Q-Exactive Orbitrap MS, are fundamental to metabolomics and other cutting-edge analytical studies, offering enhanced sensitivity and accuracy for the identification and quantification of a wide array of chemicals nih.gov.
Automated Systems and Software: The development of sophisticated software solutions for analyzing large datasets, combined with automation, facilitates more efficient identification of trends and potential environmental issues compared to traditional manual methods ntu.edu.twcriver.com.
Remote Sensing and IoT Integration: The deployment of drones, remote sensing technologies, and Internet of Things (IoT) sensors provides continuous data streams and real-time measurements, thereby enhancing proactive monitoring and enabling remote site assessment ontosight.aimta.cacriver.com.
Non-Target and Suspect Screening (NT/SS): These evolving approaches are increasingly utilized to identify emerging environmental contaminants that might not be covered by conventional targeted analytical methods. They offer a cost-effective means to monitor various matrices and prioritize chemicals for more in-depth investigation researchgate.net.
These methodological advancements collectively contribute to more precise, efficient, and responsive environmental monitoring, ultimately leading to a better understanding of the distribution, fate, and potential impacts of compounds like this compound in the environment criver.commdpi.com.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Isothioate in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions targeting the thiophosphate ester group. Key steps include:
- Reagent selection : Use organothiophosphate precursors with controlled stoichiometry to minimize byproducts .
- Characterization : Employ NMR (¹H, ¹³C, and ³¹P) to confirm molecular structure, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .
- Documentation : Follow guidelines for experimental reproducibility, such as detailed reaction conditions (temperature, solvent, catalyst) and spectral data archiving .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for sample cleanup, optimizing pH to retain this compound’s thiophosphate moiety.
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (detection limits < 1 ppb). Calibration curves must account for matrix effects via standard addition .
- Validation : Include recovery studies (spiked samples) and inter-laboratory comparisons to ensure method robustness .
Q. How can researchers assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental design : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) over 4–8 weeks. Monitor degradation products via LC-MS and kinetic modeling (Arrhenius equation) to extrapolate shelf-life .
- pH dependence : Use buffer systems (pH 3–9) to identify hydrolysis pathways. Thiophosphate ester cleavage is typically pH-sensitive, requiring stability-indicating assays for formulation studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Data triangulation : Compare bioassay conditions (e.g., cell lines, exposure times, solvent controls) to identify confounding variables. For example, cytotoxicity discrepancies may arise from differences in serum protein binding .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, weighting studies by methodological rigor (e.g., sample size, blinding) .
- Mechanistic validation : Use molecular docking or CRISPR-edited cell models to confirm target specificity, ruling off-target effects .
Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) in pesticide design?
- Methodological Answer :
- SAR workflow :
Derivatization : Synthesize analogs with modifications to the thiophosphate group or alkyl chains.
Bioassays : Test analogs against target organisms (e.g., Spodoptera frugiperda) and non-target species to assess selectivity.
Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Data integration : Cross-reference experimental IC₅₀ values with cheminformatics databases (e.g., ChEMBL) to identify pharmacophore motifs .
Q. How can researchers evaluate this compound’s environmental fate using advanced isotopic labeling techniques?
- Methodological Answer :
- Isotope tracing : Synthesize ³²S- or ¹⁴C-labeled this compound to track degradation pathways in soil/water systems. Use scintillation counting or autoradiography for quantification .
- Metabolite profiling : Employ high-resolution orbitrap MS to identify transformation products (e.g., sulfonic acid derivatives) and assess ecotoxicity via Daphnia magna assays .
- Modeling : Integrate half-life data into fugacity models (e.g., EQC) to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
